REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[CH:7]1[C:19]2[NH:18][C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11]=2[CH:10]=[CH:9][CH:8]=1.[NH2:20][O:21][S:22]([OH:25])(=[O:24])=[O:23].C[N:27]1CCCC1=O.CC(C)([O-])C.[K+].CN1CCCC1=O>CN1CCCC1=O.CC(C)([O-])C.[K+].CN1CCCC1=O>[NH2:20][O:21][S:22]([OH:25])(=[O:24])=[O:23].[CH:16]1([NH2:27])[C:17]2[C:12]([C:11]3[C:19]([N:18]=2)=[CH:7][CH:8]=[CH:9][CH:10]=3)=[CH:13][CH:14]=[CH:15]1 |f:0.1,3.4,5.6.7,9.10.11|
|
Name
|
|
Quantity
|
35.9 g
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
20.3 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
35.3 g
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
HOSA NMP
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NOS(=O)(=O)O.CN1C(CCC1)=O
|
Name
|
potassium tert-butoxide NMP
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+].CN1C(CCC1)=O
|
Name
|
potassium tert-butoxide NMP
|
Quantity
|
1.3 g
|
Type
|
catalyst
|
Smiles
|
CC(C)([O-])C.[K+].CN1C(CCC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
chilled to 0–5° C
|
Type
|
TEMPERATURE
|
Details
|
while maintaining a reaction temperature of 22–30° C.
|
Type
|
CUSTOM
|
Details
|
to yield a solution
|
Reaction Time |
86 min |
Name
|
|
Type
|
product
|
Smiles
|
NOS(=O)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 97% |
Name
|
|
Type
|
product
|
Smiles
|
C1(C=CC=C2C3=CC=CC=C3N=C12)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |